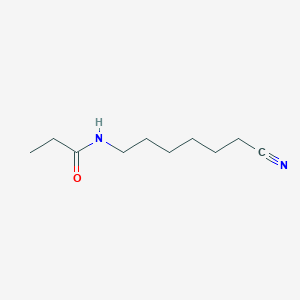

N-(6-Cyanohexyl)propanamide

Beschreibung

N-(6-Cyanohexyl)propanamide (CAS: 62578-16-9) is a propanamide derivative featuring a six-carbon alkyl chain terminated by a cyano (-CN) group at the nitrogen substituent. This compound belongs to the broader class of N-alkyl propanamides, which are characterized by their amide bond (-CONH-) and variable alkyl or aryl substituents.

Eigenschaften

CAS-Nummer |

62578-16-9 |

|---|---|

Molekularformel |

C10H18N2O |

Molekulargewicht |

182.26 g/mol |

IUPAC-Name |

N-(6-cyanohexyl)propanamide |

InChI |

InChI=1S/C10H18N2O/c1-2-10(13)12-9-7-5-3-4-6-8-11/h2-7,9H2,1H3,(H,12,13) |

InChI-Schlüssel |

XQFFRCQKYQUSTA-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(=O)NCCCCCCC#N |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural Features and Substituent Effects

N-(6-Cyanohexyl)propanamide

- Substituents: A linear hexyl chain with a terminal cyano group.

- Key Interactions : The nitrile group enables dipole-dipole interactions and may enhance solubility in polar solvents.

N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide (–3)

- Substituents : Bulky diphenylethyl and methoxynaphthyl groups.

- Key Interactions : Aromatic π-π stacking and hydrogen bonding (via methoxy oxygen).

- Synthesis : Prepared via reaction of 2,2-diphenylethan-1-amine with naproxen, highlighting the use of aromatic carboxylic acids in amide formation .

N-Cyclohexyl-3-(4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)-3-p-tolyl-propanamide (–5)

- Substituents : Cyclohexyl (chair conformation), p-tolyl, and dihydropyrimidinyl groups.

- Key Interactions : Extensive hydrogen bonding (N–H⋯O, O–H⋯N) and C–H⋯C interactions in crystal packing.

- Physicochemical Impact : The hydroxy and oxo groups enhance hydrophilicity compared to purely aliphatic analogs .

N-Alkyl Propanamide (Generic) ()

- Regulatory Context: PMN P–18–239 (generic N-alkyl propanamide) is subject to significant new use regulations, emphasizing industrial and consumer safety. The cyanohexyl variant may face stricter handling guidelines due to its reactive nitrile group .

Antioxidant and Antibacterial Propanamides ()

- 3-[(5-Chloropyridin-2-yl)amino]-N-[(methylcarbamothioyl)amino]propanamide: Exhibits radical scavenging activity.

Heterocyclic Propanamides ()

- N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide : Features a purine moiety, enabling DNA-interactive applications.

- Comparison: this compound’s simpler structure lacks heterocyclic complexity but may serve as a versatile intermediate in synthesizing bioactive molecules .

Physicochemical and Regulatory Considerations

| Property | This compound | N-(2,2-Diphenylethyl)-...propanamide | N-Cyclohexyl-...propanamide |

|---|---|---|---|

| Polarity | High (due to -CN) | Moderate (aromatic groups) | Low (cyclohexyl) |

| Hydrogen Bonding | Limited (no -OH/-NH₂) | Yes (methoxy oxygen) | Extensive (N–H, O–H) |

| Bioactivity | Underexplored | Potential anti-inflammatory* | Crystallographically stable |

| Regulatory Status | PMN P–18–239 | Research-grade | Safety data available |

*Inferred from naproxen-derived synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.